![molecular formula C20H19F3N6O2 B2470691 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide CAS No. 1351621-13-0](/img/structure/B2470691.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide
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Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research into compounds with a pyrazolo[3,4-d]pyrimidin-4-amine structure has led to the synthesis of various derivatives through reactions involving formamide and cyclic anhydrides. These compounds have shown significant antibacterial activity, suggesting their potential in developing new antibacterial agents (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Applications
Derivatives of pyrazolopyrimidinones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) study provides insights into their potential as therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and found to exhibit considerable activity against drug-sensitive and resistant MTB strains, indicating their utility in treating tuberculosis. This highlights the importance of molecular modifications in enhancing the efficacy of antimycobacterial agents (Lv et al., 2017).
Anti-Angiogenic and DNA Cleavage Studies
Novel piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential of these compounds in anticancer therapy by inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Structural Modification for Drug Development
Studies on imidazo[1,2-a]pyrimidine derivatives, aiming to reduce metabolism mediated by aldehyde oxidase (AO), have identified modifications that decrease AO-mediated oxidation. This research aids in understanding how to prolong the half-life of potential therapeutic agents, making them more effective for clinical use (Linton et al., 2011).
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)31-16-4-2-1-3-15(16)27-19(30)14-5-8-28(9-6-14)17-11-18(26-12-25-17)29-10-7-24-13-29/h1-4,7,10-14H,5-6,8-9H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHMIAYCENZYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2OC(F)(F)F)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide |
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